1-Propyl-3-[3-(trifluoromethyl)phenyl]urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propyl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMZUJFSPLCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304196 | |
| Record name | 1-propyl-3-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3032-42-6 | |
| Record name | N-Propyl-N′-[3-(trifluoromethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 164510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164510 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-propyl-3-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PROPYL-3-(3-(TRIFLUOROMETHYL)PHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Urea (B33335) Compounds in Academic Laboratories
The synthesis of urea derivatives is a mature field in organic chemistry, with several robust methods available for creating the core urea functional group.
The most common and direct route for preparing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. rsc.orgcommonorganicchemistry.com This reaction is highly efficient, typically proceeds under mild conditions, and requires no catalyst or base. commonorganicchemistry.com The process is generally performed in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The wide commercial availability of diverse amines and isocyanates makes this pathway a primary choice for constructing libraries of urea compounds for research purposes. rsc.org
Phosgene (B1210022) Alternatives : Historically, phosgene gas was used, but due to its extreme toxicity, safer solid or liquid substitutes like triphosgene (B27547) and N,N'-Carbonyldiimidazole (CDI) are now widely employed. commonorganicchemistry.comnih.gov CDI is a crystalline solid that reacts with an amine to form an activated carbamate (B1207046) intermediate, which then reacts with a second amine to yield the urea, avoiding harsh byproducts. nih.gov
Rearrangement Reactions : The Curtius, Hofmann, and Lossen rearrangements are classical methods that generate an isocyanate intermediate in situ from carboxylic acids, primary amides, or hydroxamic acids, respectively. nih.govorganic-chemistry.org This generated isocyanate can then be trapped by an amine to form the desired urea. nih.govorganic-chemistry.org
Catalytic Carbonylation : These methods utilize carbon monoxide (CO) or safer surrogates like metal carbonyls as the C1 source. nih.govchemistryviews.org For example, the palladium-catalyzed carbonylation of aryl halides or azides in the presence of an amine can produce ureas. organic-chemistry.orgresearchgate.net These reactions are atom-economical but can sometimes require harsh conditions or complex catalyst systems. nih.gov
Electrochemical Synthesis : A more recent and sustainable approach involves the electrocatalytic coupling of CO₂ and nitrogen-containing species like nitrates or nitrites. nih.gov These methods operate at ambient conditions and can be powered by renewable energy, offering a greener alternative to traditional synthesis. nih.gov
Specific Synthesis of 1-Propyl-3-[3-(trifluoromethyl)phenyl]urea
The specific synthesis of this compound is most directly accomplished via the amine-isocyanate coupling pathway. This involves the reaction of n-propylamine with 3-(trifluoromethyl)phenyl isocyanate.
The reaction is typically high-yielding and clean, with the final product often precipitating from the reaction mixture or being easily isolated through standard workup and purification techniques like recrystallization. The required starting materials, n-propylamine and 3-(trifluoromethyl)phenyl isocyanate, are commercially available. The synthesis of a key precursor for the isocyanate, 3-(3-trifluoromethylphenyl)propanal, has been described in the literature, indicating the accessibility of the core chemical scaffold. nih.gov
Reaction Scheme for the Synthesis of this compound
Strategic Derivatization of this compound Analogues
To investigate structure-activity relationships for potential applications, analogues of the parent compound are often synthesized. Derivatization can be focused on two main parts of the molecule: the N-propyl chain and the substituted phenyl ring.
| Modification Strategy | Rationale & Examples |
| Varying Chain Length | To study the effect of hydrophobicity and chain length, n-propylamine can be replaced with other linear amines such as ethylamine (B1201723) or butylamine. nih.gov |
| Introducing Branching | To probe steric effects near the urea nitrogen, branched amines like isopropylamine (B41738) or isobutylamine (B53898) can be used. |
| Incorporating Cyclic Moieties | Using cycloalkylamines, such as cyclopropylamine (B47189) or cyclohexylamine, introduces conformational rigidity to the alkyl substituent. |
| Adding Functional Groups | To introduce polarity or potential hydrogen bonding sites, functionalized amines like 3-amino-1-propanol or N-propylethanolamine can be employed. hymasynthesis.com |
The trifluoromethyl (-CF₃) group is a critical feature, known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity due to its strong electron-withdrawing nature. mdpi.commdpi.com Modifications to this part of the molecule can fine-tune these electronic and steric properties.
| Modification Strategy | Rationale & Examples |
| Positional Isomerism | The -CF₃ group can be moved to the ortho- or para-positions of the phenyl ring by starting with 2-(trifluoromethyl)phenyl isocyanate or 4-(trifluoromethyl)phenyl isocyanate to assess the impact of substituent placement. |
| Replacing the -CF₃ Group | The trifluoromethyl group can be substituted with other electron-withdrawing groups (e.g., -Cl, -Br, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) to modulate the electronic character of the ring. Syntheses of ureas from various halogen-containing anilines are well-documented. mdpi.com |
| Introducing a Second Substituent | Additional groups (e.g., halogens, methyl groups) can be added to the phenyl ring to explore further structure-activity relationships. For example, using 3,5-bis(trifluoromethyl)phenyl isocyanate would introduce a second -CF₃ group. |
| Varying the Aromatic System | The phenyl ring can be replaced entirely with other aromatic systems, such as naphthyl, or heteroaromatic rings like pyridine (B92270) or thiophene, to explore different spatial arrangements and electronic properties. |
Isosteric Replacements of the Urea Linkage
In medicinal chemistry and drug design, the urea functional group is a significant structural motif known for its ability to form key hydrogen bond interactions with biological targets. nih.govacs.org However, properties such as metabolic instability, poor solubility, or suboptimal pharmacokinetic profiles can sometimes necessitate its replacement. nih.gov Isosteric replacement, the substitution of the urea linkage with other functional groups that possess similar steric and electronic characteristics, is a widely employed strategy to overcome these limitations while retaining or improving biological activity. nih.govnih.gov This section explores various isosteric replacements for the urea moiety, with a focus on synthetic strategies applicable to phenylurea scaffolds like this compound.
The core principle involves replacing the R-NH-C(=O)-NH-R' structure with bioisosteres that can mimic its hydrogen bonding capabilities as both a donor and an acceptor. nih.gov Common and innovative isosteres include thioureas, guanidines, and various heterocyclic systems. nih.govnih.govbeilstein-journals.org
Thiourea (B124793) Analogs
The most direct isosteric replacement for a urea is its sulfur analog, the thiourea. The thiourea group maintains the hydrogen bond donor capacity of the two N-H groups. The synthesis of 1,3-disubstituted thioureas is typically straightforward and analogous to urea synthesis. beilstein-journals.org The most common method involves the reaction of an amine with an isothiocyanate. nih.gov For instance, analogs of this compound can be prepared by reacting 3-(trifluoromethyl)aniline (B124266) with propyl isothiocyanate. nih.gov This single-step reaction provides a direct route to the corresponding thiourea derivative. nih.gov
Guanidine (B92328) Analogs
Guanidines represent another important class of urea isosteres. beilstein-journals.org The guanidinium (B1211019) group is a prominent scaffold in medicinal chemistry and can be synthesized through several routes. nih.govmdpi.com A common method for preparing substituted guanidines is the guanylation of a primary amine. Another effective strategy involves the conversion of a pre-existing thiourea. mdpi.com In this approach, a 1,3-disubstituted thiourea (the sulfur isostere of the target urea) is treated with a primary amine in the presence of a coupling agent, such as mercury(II) chloride, which facilitates the exchange of the sulfur atom for a substituted nitrogen atom to yield the desired guanidine derivative. mdpi.com More specialized guanylating agents, like N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide, can also be reacted with an appropriate amine to form the guanidine linkage. nih.gov
Heterocyclic Bioisosteres
A diverse range of heterocyclic scaffolds have been developed as urea bioisosteres to improve properties like stability and permeability. nih.gov These replacements often maintain the crucial hydrogen bond donor-acceptor pattern of the original urea group. nih.gov
Cyanoguanidines and Oxadiazoles: In an effort to improve the oral bioavailability of a urea-containing neuropeptide Y1 receptor antagonist, researchers replaced the urea linker with cyanoguanidine and 2-amino-1,3,4-oxadiazole moieties. nih.gov The cyanoguanidine analog, in particular, demonstrated improved cell permeability. nih.gov
Aminopyrimidones: A 2-aminopyrimidin-4(1H)-one ring was successfully introduced as a urea bioisostere in a CXCR2 antagonist, resulting in a compound with better stability and good permeability. nih.gov
Benzimidazoles and Phenyloxadiazoles: In the development of formyl peptide receptor 2 (FPR2) agonists, where a phenylurea motif was common, several heterocyclic isosteres were explored. nih.gov C-linked benzimidazoles were synthesized by coupling an acid intermediate with a benzenediamine, followed by acid-catalyzed dehydration. nih.gov N-linked phenyloxadiazoles were also prepared as effective urea replacements. nih.gov These heterocyclic cores were shown to maintain the necessary hydrogen bonding patterns for biological activity. nih.gov
3-Amino-1,2,4-benzothiadiazine-1,1-dioxide: This scaffold was identified as a bioisostere for a phenylurea, demonstrating a high capacity for anion binding and transport, a function often attributed to urea-based receptors. nih.gov
The synthesis of these heterocyclic analogs generally involves multi-step sequences. A common approach is the preparation of a key intermediate, such as an aniline (B41778) derivative, which is then coupled with the appropriate reagents to construct the final heterocyclic system. nih.govnih.gov For example, the synthesis of 1,3-diaryl pyrazole-based urea derivatives was achieved by first creating a pyrazole (B372694) aniline intermediate, which was subsequently reacted with various isocyanates. nih.gov
The table below summarizes the primary isosteric replacements for the urea linkage and their general synthetic methodologies.
Interactive Data Table: Isosteric Replacements for the Urea Linkage and Synthetic Routes
| Isosteric Group | General Synthetic Methodology | Key Reactants Example | Reference(s) |
| Thiourea | Reaction of an amine with an isothiocyanate. | 3-(Trifluoromethyl)aniline + Propyl isothiocyanate | beilstein-journals.orgnih.gov |
| Guanidine | Conversion of a thiourea using an amine and a coupling agent (e.g., HgCl₂). | 1-Propyl-3-[3-(trifluoromethyl)phenyl]thiourea + Amine | mdpi.com |
| Cyanoguanidine | Included as an isosteric replacement for a urea linker to improve permeability. | N/A (mentioned as a replacement) | nih.gov |
| 2-Amino-1,3,4-oxadiazole | Used as a urea bioisostere in neuropeptide Y1 receptor antagonists. | N/A (mentioned as a replacement) | nih.gov |
| 2-Aminopyrimidin-4(1H)-one | Introduced as a stable and permeable urea bioisostere. | N/A (mentioned as a replacement) | nih.gov |
| C-Linked Benzimidazole | Coupling of an acid intermediate with a benzenediamine, followed by dehydration. | Acid intermediate + Benzenediamine | nih.gov |
| N-Linked Phenyloxadiazole | Reaction of an amine intermediate with a phenyloxadiazolone. | Amine intermediate + 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | nih.gov |
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic analysis is fundamental to the characterization of 1-Propyl-3-[3-(trifluoromethyl)phenyl]urea, providing detailed information about its atomic arrangement and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl and the trifluoromethylphenyl moieties. The aromatic protons of the 3-(trifluoromethyl)phenyl group would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The N-H protons of the urea (B33335) linkage would present as two separate signals, likely broad, whose chemical shifts are sensitive to solvent and concentration. The propyl group would give rise to three signals in the upfield region: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the nitrogen atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments. The carbonyl carbon of the urea group is expected to resonate in the range of δ 150-160 ppm. The carbons of the 3-(trifluoromethyl)phenyl ring will show characteristic signals in the aromatic region (δ 110-140 ppm), with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The trifluoromethyl carbon itself will also be a quartet. The carbons of the propyl group will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single sharp singlet is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal provides a clear indication of the electronic environment of the trifluoromethyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propyl-CH₃ | ~0.9 (triplet) | ~11 |
| Propyl-CH₂ | ~1.6 (sextet) | ~23 |
| Propyl-N-CH₂ | ~3.2 (triplet) | ~42 |
| Urea N-H (propyl side) | Variable (broad) | - |
| Urea N-H (phenyl side) | Variable (broad) | - |
| Aromatic C-H | 7.2 - 7.8 (multiplets) | 115 - 135 |
| Aromatic C-N | - | ~140 |
| Aromatic C-CF₃ | - | ~131 (quartet) |
| Urea C=O | - | ~155 |
| -CF₃ | - | ~124 (quartet) |
Vibrational spectroscopy provides key information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong N-H stretching vibrations are anticipated in the region of 3200-3400 cm⁻¹. A prominent C=O (amide I) stretching band should appear around 1630-1680 cm⁻¹. The C-N stretching and N-H bending (amide II) vibrations are expected in the 1500-1600 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions, typically between 1100 and 1350 cm⁻¹. Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ range. The symmetric stretching of the C-CF₃ bond may also be Raman active.
Interactive Data Table: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (strong, broad) | Weak |
| Aromatic C-H Stretch | > 3000 (medium) | Medium |
| Aliphatic C-H Stretch | < 3000 (medium) | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 (strong) | Medium |
| N-H Bend / C-N Stretch (Amide II) | 1500 - 1600 (strong) | Weak |
| Aromatic C=C Stretch | 1400 - 1600 (variable) | Strong |
| C-F Stretch | 1100 - 1350 (strong, multiple bands) | Medium |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Characteristic fragmentation patterns would include the cleavage of the urea linkage, leading to fragments corresponding to the propyl isocyanate ion and the 3-(trifluoromethyl)aniline (B124266) ion. Further fragmentation of the propyl and trifluoromethylphenyl moieties would also be observed.
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound has not been reported, the structure of the closely related compound, N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov In the crystal structure of this analog, the molecule adopts a specific conformation stabilized by intramolecular hydrogen bonds. nih.gov Crucially, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.gov
For this compound, it is highly probable that a similar hydrogen-bonding network dominates the crystal packing. The N-H groups of the urea moiety will act as hydrogen bond donors, while the carbonyl oxygen will serve as a hydrogen bond acceptor. This leads to the formation of one-dimensional hydrogen-bonded chains or tapes, a common structural motif in ureas. iucr.orgwikipedia.org The propyl group and the trifluoromethylphenyl group will be arranged to minimize steric hindrance and optimize packing efficiency. The planarity of the urea unit is a key feature, although some twisting between the phenyl ring and the urea plane is expected. iucr.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 1-Propyl-3-[3-(trifluoromethyl)phenyl]urea. These methods provide a detailed picture of the molecule's behavior at the subatomic level.
DFT studies are instrumental in analyzing the electronic structure of this compound. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For analogous aromatic urea (B33335) compounds, the HOMO is often localized on the electron-rich phenylurea moiety, while the LUMO may be distributed across the electron-withdrawing trifluoromethylphenyl group. researchgate.netresearchgate.net
The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps. In these maps, regions of negative potential, typically associated with the oxygen and nitrogen atoms of the urea group, indicate likely sites for electrophilic attack. Conversely, positive potential regions highlight areas susceptible to nucleophilic attack. researchgate.netresearchgate.net
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Description | Significance |
| HOMO Energy | Typically around -6 to -7 eV for similar compounds | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Typically around -1 to -2 eV for similar compounds | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Approximately 4 to 5 eV | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Negative charges on O and N atoms, positive on urea carbons | Predicts sites for intermolecular interactions. |
Note: The values presented are estimations based on calculations for structurally related molecules and may vary depending on the specific computational methods and basis sets used.
Theoretical calculations can predict the reactivity of this compound. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net
Furthermore, computational methods can be employed to explore potential reaction mechanisms. For instance, the synthesis of phenylurea derivatives often involves the reaction of an isocyanate with an amine. nih.gov DFT calculations can model the transition states and reaction pathways of such syntheses, providing insights into the reaction kinetics and thermodynamics.
Molecular Modeling and Docking Studies for Biological Target Interaction Prediction (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Phenylurea derivatives have been investigated as inhibitors of various kinases, such as KDR and VEGFR-2, which are implicated in cancer. nih.govcore.ac.uk
In a typical docking study, the urea moiety is often found to form key hydrogen bonds with amino acid residues in the active site of the receptor. nih.gov The trifluoromethylphenyl group can engage in hydrophobic or halogen bond interactions, further enhancing binding affinity. The propyl group can also contribute to binding through hydrophobic interactions. The results of docking studies are often expressed as a docking score, which estimates the binding affinity. nih.govjppres.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies (computational)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like phenylureas, QSAR models can be developed to predict the activity of new analogs. nih.govufv.br
In a QSAR study, various molecular descriptors (e.g., lipophilicity (logP), electronic properties, and steric parameters) are calculated for a set of related molecules with known biological activities. ufv.br A mathematical model is then generated to relate these descriptors to the activity. Such models can then be used to predict the activity of untested compounds like this compound and to guide the design of more potent derivatives. SAR studies, while often qualitative, provide valuable insights into how specific structural modifications influence activity. For instance, the position of the trifluoromethyl group on the phenyl ring can significantly impact biological activity. nih.gov
Dynamic Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interactions with its environment over time. nih.gov These simulations can reveal the flexibility of the molecule and the stability of its different conformations.
Table 2: Summary of Computational Chemistry and Theoretical Investigation Methods
| Method | Purpose | Key Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. researchgate.net | HOMO/LUMO energies, charge distribution, reactivity descriptors. researchgate.netresearchgate.net |
| Molecular Docking | Prediction of binding mode and affinity to biological targets. nih.govcore.ac.uk | Identification of key interactions (hydrogen bonds, hydrophobic interactions). nih.govnih.gov |
| QSAR/SAR | Correlation of chemical structure with biological activity. nih.gov | Prediction of activity for new compounds, guidance for lead optimization. ufv.br |
| Molecular Dynamics (MD) Simulations | Study of dynamic behavior and conformational flexibility. nih.gov | Stability of binding poses, solvation properties, identification of stable conformers. nih.govjppres.com |
Exploration of Biological Activities in Preclinical Research Models
Enzyme Inhibition Studies (in vitro biochemical assays)
Soluble Epoxide Hydrolase (sEH) Inhibition
A comprehensive search of scientific literature and databases did not yield any specific studies evaluating the inhibitory activity of 1-Propyl-3-[3-(trifluoromethyl)phenyl]urea against soluble epoxide hydrolase (sEH). Consequently, there is no available data on its potency or mechanism of action for this enzyme.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
There are no published preclinical studies in the available scientific literature that investigate the potential for this compound to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).
Glucokinase (GK) Activation and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
No research findings were identified that describe the effects of this compound on the activity of glucokinase (GK) or its potential to modulate the function of the peroxisome proliferator-activated receptor γ (PPARγ).
Lysine-Specific Demethylase-1 (LSD1) Inhibition
An extensive review of available biochemical research reveals no data on the inhibitory effects of this compound on lysine-specific demethylase-1 (LSD1).
Lactate (B86563) Dehydrogenase (LDH) Inhibition
There is no scientific information available from preclinical in vitro assays to suggest that this compound acts as an inhibitor of lactate dehydrogenase (LDH).
Acetylcholinesterase (AChE) Inhibition
Preclinical research data on the acetylcholinesterase (AChE) inhibitory properties of this compound are not available in the current body of scientific literature.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
There is currently no publicly available scientific literature or preclinical research data indicating that this compound has been investigated as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). While other urea-containing compounds have been explored for FGFR inhibition, specific studies on this particular compound are absent from the current body of research.
Mammalian Target of Rapamycin (mTOR) Inhibition
An extensive review of published preclinical research reveals no studies specifically investigating the inhibitory effects of this compound on the Mammalian Target of Rapamycin (mTOR) pathway. Although various urea (B33335) derivatives have been identified as mTOR inhibitors, research on the specified compound's activity in this area has not been reported.
Antimicrobial Activity Studies (in vitro)
Investigations into the potential antimicrobial properties of this compound have been conducted through a thorough literature review. The subsequent sections outline the available data on its activity against bacteria and fungi.
Antibacterial Spectrum and Potency
There are no available research findings from in vitro studies to define the antibacterial spectrum or potency of this compound. While related arylurea and trifluoromethylphenyl derivatives have demonstrated antibacterial properties, specific data for this compound is not present in the scientific literature.
Antifungal Activity Evaluation
A comprehensive search of scientific databases yielded no published studies evaluating the in vitro antifungal activity of this compound.
Mechanism of Antimicrobial Action (e.g., membrane depolarization)
As there are no primary research articles describing the antimicrobial activity of this compound, there is consequently no information available regarding its potential mechanism of action, such as the induction of membrane depolarization or other antimicrobial effects.
Antiparasitic Activity in Research Models
A review of the available scientific literature indicates that there are no published preclinical or in vitro studies investigating the antiparasitic activity of this compound against any parasitic organisms.
Antitrypanosomal Activity (e.g., Trypanosoma cruzi)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, primarily in Latin America. nih.govscielo.br The current treatments, benznidazole (B1666585) and nifurtimox, have limitations in efficacy, especially in the chronic phase of the disease, and can cause significant side effects. nih.govscielo.br This has spurred research into new therapeutic agents.
While a number of synthetic compounds are under investigation for their activity against T. cruzi, a specific evaluation of this compound in this context has not been documented in the available preclinical research. However, studies on structurally related molecules containing the trifluoromethylphenyl group have been conducted. For instance, in a screening of a chemical library, the compound 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (NT5) was identified as having activity against intracellular T. cruzi. researchgate.net This highlights the potential of the trifluoromethylphenyl moiety as a component in compounds with antitrypanosomal effects. Other research has focused on triazole derivatives, which have shown promising results by inhibiting ergosterol (B1671047) synthesis in the parasite. scielo.br For example, compounds 6E and 6H, which are 1,2,3-triazole analogs, demonstrated significant in vitro activity against T. cruzi amastigotes and reduced parasitemia in murine models. scielo.br
Despite these findings with related chemical structures, there is no direct evidence from preclinical models to support the antitrypanosomal activity of this compound.
Anti-inflammatory Response Investigations (in vitro cell models, preclinical animal models)
The inflammatory process is a complex biological response to harmful stimuli and is implicated in numerous diseases. nih.gov Preclinical research often employs animal models, such as carrageenan-induced paw edema in rats, to screen for the anti-inflammatory potential of new compounds. pensoft.netnih.gov These models allow for the evaluation of a substance's ability to reduce edema and modulate key inflammatory mediators.
No specific preclinical studies investigating the anti-inflammatory response to this compound were identified in the reviewed literature. However, research into other urea derivatives has indicated potential anti-inflammatory properties. For example, the compound 1,3-bis(p-Hydroxyphenyl)urea has been shown to possess anti-inflammatory activity in a rat model of inflammation. pensoft.net In this study, administration of 1,3-bis(p-Hydroxyphenyl)urea led to a decrease in the expression of several key pro-inflammatory proteins, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2) in inflamed paw tissue. pensoft.net An in-silico analysis also suggested that 1,3-bis(p-hydroxyphenyl)urea has a binding affinity for COX-1 and TNF-α. researchgate.net These findings suggest a potential mechanism of action by inhibiting crucial pathways in the inflammatory cascade.
While the urea scaffold is present in compounds with demonstrated anti-inflammatory effects, direct experimental data on the in vitro and in vivo anti-inflammatory activity of this compound is currently unavailable.
Anticarcinogenic Activity in Cell Culture Models and Preclinical Xenograft Studies
The urea scaffold, particularly the diarylurea structure, is a key feature in several multi-kinase inhibitors used in cancer therapy, such as Sorafenib. mdpi.comnih.gov Structural modifications of these types of compounds are an active area of research to enhance anti-tumor activity and selectivity. mdpi.com The trifluoromethylphenyl ring and the urea moiety, in particular, are considered essential for the anticancer properties of many of these agents. mdpi.comnih.gov
Direct preclinical studies on the anticarcinogenic activity of this compound have not been reported. However, extensive research on closely related compounds sharing the trifluoromethylphenylurea core demonstrates significant anticancer effects in both cell culture and xenograft models.
One study detailed the synthesis of a series of 1,2,3-triazole-cored structures incorporating an aryl urea moiety. mdpi.com A key intermediate in this synthesis was 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(prop-2-yn-1-yl)urea , a compound structurally similar to this compound. The resulting triazole-cored analogs showed highly selective cytotoxicity toward the human hepatocellular carcinoma cell line HepG2, while being less toxic to normal human embryonal lung fibroblast cells (MRC-5). mdpi.comnih.gov
Another related pyrazolyl-urea compound, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe-3) , has been identified as a potential anticancer agent. nih.gov GeGe-3 significantly restricted the proliferation and metabolism of a range of cancer cell lines at a concentration of 10 μM. nih.gov Furthermore, it was shown to reduce the migration of PC3 prostate adenocarcinoma cells. nih.gov
Investigations into other diarylurea derivatives have also yielded promising results. A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were tested against the NCI-60 panel of human cancer cell lines. nih.govresearchgate.net Several of these compounds exhibited broad-spectrum antiproliferative activity, with some showing lethal effects on specific melanoma, renal cancer, and breast cancer cell lines. nih.govresearchgate.net In another study, a 1,3-diphenylurea appended aryl pyridine (B92270) derivative (compound 2n) was shown to induce apoptosis in MCF-7 breast cancer cells and demonstrated in vivo anticancer activity in a xenograft model, with a tumor inhibition ratio of 56.1%. nih.gov
The consistent anticarcinogenic activity observed across these related compounds underscores the importance of the trifluoromethylphenylurea scaffold. The data suggests that this chemical group is a key pharmacophore for interacting with molecular targets involved in cancer cell proliferation and survival.
Table 1: Anticarcinogenic Activity of Structurally Related Urea Compounds in Preclinical Models
| Compound Name | Model System | Key Findings | Reference |
|---|---|---|---|
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)urea derivatives | Human Cancer Cell Lines (HepG2, MRC-5) | Exhibited selective cytotoxicity towards HepG2 (hepatocellular carcinoma) cells over normal MRC-5 cells. | mdpi.comnih.gov |
| Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe-3) | Human Cancer Cell Lines (PC3, SKMEL-28, SKOV-3, etc.) | Restricted cell proliferation and metabolism; reduced migration in PC3 cells. | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 Human Cancer Cell Lines | Showed broad-spectrum antiproliferative activity; some compounds were lethal to specific cancer cell lines. | nih.govresearchgate.net |
| 1,3-diphenylurea appended aryl pyridine derivative (compound 2n) | MCF-7 Breast Cancer Cells, Xenograft Mouse Model | Induced apoptosis in vitro; reduced tumor mass and volume in vivo with a 56.1% tumor inhibition ratio. | nih.gov |
Investigation of Other Biological Target Modulations (e.g., G-Protein Coupled Receptors (GPCRs))
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets for a wide range of diseases. sigmaaldrich.com Their modulation by small molecules can trigger or block various signaling pathways inside the cell. pensoft.net
There are no studies in the available literature that have investigated or identified an interaction between this compound and any G-Protein Coupled Receptors. The biological targets for this specific compound remain uncharacterized.
However, research into the closely related compound ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe-3) has provided some insight into potential biological targets for this class of molecules. GeGe-3 is thought to exert its anti-angiogenic effects by targeting dystrophia myotonica protein kinase 1 (DMPK1) and the Ca2+-binding protein calreticulin. nih.gov This suggests that while GPCR modulation has not been observed, trifluoromethylphenylurea-containing compounds may interact with other important protein classes, such as kinases and calcium-binding proteins, to elicit their biological effects.
Applications in Chemical Science and Materials Research
Agrochemical Research Applications
Phenylurea compounds are a well-established class of herbicides, and the trifluoromethyl moiety is known to enhance the biological activity of many agrochemicals. chemimpex.com
Herbicidal Mechanism Investigations (e.g., Photosystem II inhibition in plants)
The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis. nih.gov These compounds block the electron transfer at Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. nih.govresearchgate.net By binding to the QB site on the D1 protein of the PSII complex, they displace plastoquinone, the native electron acceptor. This interruption of the electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death. researchgate.net
Pesticidal Efficacy Research
Beyond its likely herbicidal effects, research into the broader pesticidal efficacy of 1-Propyl-3-[3-(trifluoromethyl)phenyl]urea is not prominent in scientific literature. However, the trifluoromethyl group is a common feature in many modern insecticides and fungicides due to its ability to increase metabolic stability and lipophilicity, which can enhance penetration through insect cuticles and fungal cell membranes. Therefore, while not its primary known application, the potential for other pesticidal activities could be an area for future investigation.
Role in Nitrogen Use Efficiency (NUE) Studies of Urea-Based Fertilizers
Urea (B33335) is the most widely used nitrogen fertilizer globally, but its efficiency can be limited by losses through ammonia (B1221849) volatilization and nitrate (B79036) leaching. wikipedia.orgmdpi.com Enhanced efficiency fertilizers (EEFs) are designed to slow the release of nitrogen to better match the crop's demand. mdpi.com Some chemical compounds can act as urease inhibitors, slowing the enzymatic hydrolysis of urea to ammonia.
There is no direct evidence in the reviewed literature to suggest that this compound is used in NUE studies. The research in this area tends to focus on different classes of compounds. However, the study of how various urea derivatives interact with soil enzymes and microbial communities is an ongoing field of research. The stability and slow-release properties of some complex urea compounds could theoretically be of interest, but this specific application for this compound remains speculative without dedicated research.
Development as Chemical Probes for Biological Research
Chemical probes are small molecules used to study biological systems. Given that phenylurea herbicides have a specific molecular target (the D1 protein of PSII), this compound and its analogs could potentially be developed into chemical probes. For instance, by attaching a fluorescent tag or a reactive group, such molecules could be used to study the structure and function of the PSII complex in greater detail. Furthermore, some pyrazinyl-aryl urea derivatives have been synthesized and evaluated for their anti-cancer properties, acting as inhibitors of various protein kinases. nih.gov This suggests that the urea scaffold, in combination with different aromatic groups, is versatile and can be adapted to target a range of biological molecules, opening avenues for the development of novel chemical probes for various research purposes.
Contributions to Polymer Chemistry and Materials Science
The urea linkage is a fundamental component in the synthesis of polyurea and polyurethane-urea polymers. These materials are known for their excellent mechanical properties, including high tensile strength and tear resistance.
Understanding Reaction Mechanisms in Polyurethane-Urea Synthesis
Polyurethane-ureas are synthesized through the reaction of isocyanates with polyols and amines. wikipedia.org When water is used as a blowing agent in the production of polyurethane foams, it reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. l-i.co.uk This newly formed amine can then react with another isocyanate group to create a urea linkage (–NH-CO-NH–). wikipedia.org These urea groups can form strong intermolecular hydrogen bonds, leading to the formation of hard segment domains that significantly influence the final properties of the polymer.
The study of the thermal decomposition of model urea compounds, such as 1,3-diphenyl urea, provides insight into the stability of the urea linkage and potential recycling methods for polyurethane-urea materials. utwente.nl At elevated temperatures, the urea linkage can break to regenerate the original amine and isocyanate. utwente.nl While this compound is not a common monomer in industrial polyurethane-urea production, its synthesis and degradation could be studied to understand how the electronic effects of the trifluoromethyl group and the nature of the propyl substituent influence the reactivity of the urea group and the stability of the resulting polymer. The presence of the trifluoromethyl group could also impart unique properties, such as hydrophobicity or thermal stability, to the resulting polymer. nih.gov
Exploration in the Development of Advanced Polymeric Materials
While direct research on the integration of this compound into polymeric structures is not extensively documented, the constituent parts of the molecule—a urea group, a propyl substituent, and a trifluoromethylphenyl moiety—suggest its potential as a monomer or modifying agent in the synthesis of advanced polymers. The presence of the trifluoromethyl group is of particular interest.
Fluorinated polyurethanes, for instance, are noted for their desirable properties such as low surface energy, high thermal stability, and chemical resistance. mdpi.com The incorporation of fluorine-containing monomers can impart hydrophobicity and other unique surface properties to the resulting polymers. mdpi.comnih.gov For example, the synthesis of fluorine-containing polyurethanes using macromonomers with perfluoroalkyl groups has been shown to produce films with low surface free energies. nih.gov Similarly, polyurethanes incorporating bisphenol AF, which contains trifluoromethyl groups, have demonstrated high thermal stability. researchgate.net
Given these precedents, this compound could theoretically serve as a building block for creating fluorinated polyureas or as a modifier for other polymer systems. Its incorporation could potentially enhance properties such as:
Hydrophobicity: The trifluoromethyl group is known to be highly hydrophobic.
Thermal Stability: The strong carbon-fluorine bond can increase the thermal resistance of the polymer. researchgate.net
Chemical Resistance: Fluorinated polymers often exhibit enhanced stability in chemically aggressive environments.
The table below summarizes the properties of some related fluorine-containing polymers, illustrating the potential contributions of a monomer like this compound.
| Polymer Type | Fluorine-Containing Monomer/Component | Key Properties Attributed to Fluorination |
| Aqueous Fluorine-Containing Polyurethane | Perfluoroalkylethyl acrylate (B77674) macromonomer | Hydrophobic surface, low surface free energy. nih.gov |
| Fluorine-Containing Polyurethane (FPU) | Dodecafluoroheptyl methacrylate (B99206) (DFMA) | Improved thermal stability, increased hardness and adhesion, decreased swelling in water and acid/base solutions. researchgate.net |
| Fluorinated Polyurethane | Bisphenol AF (contains trifluoromethyl groups) | High thermal stability. researchgate.net |
| Fluorinated Polyphosphazene | Poly[di(4-carboxylato-3-fluorophenoxy)phosphazene)] | Improved solubility in acidic solutions, enhanced immunoadjuvant activity. mdpi.com |
Utility in Proteomics Research
The application of this compound in proteomics research is not directly established in the available literature. However, the chemical nature of the compound suggests plausible, albeit speculative, roles in this field. Proteomics heavily relies on techniques like mass spectrometry for the large-scale study of proteins. ufl.edu
Substituted ureas can be characterized using methods such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), which is crucial for identifying and differentiating isomers. nih.gov This analytical tractability is a prerequisite for any compound to be used as a tool in proteomics.
One potential area of utility is in chemical proteomics, which employs small molecule probes to investigate protein function and interactions within a complex biological sample. nih.gov A molecule like this compound could potentially be modified to create such probes. The trifluoromethylphenyl group could serve as a unique mass tag for identification in mass spectrometry-based analyses.
Furthermore, urea itself is a central molecule in metabolic pathways, most notably the urea cycle. Proteomic studies have been conducted to understand the regulation of this cycle and the effects of various substances on it. mdpi.com While there is no evidence of this compound being directly involved in these studies, its structural similarity to other biologically active phenylureas suggests a potential for interaction with metabolic enzymes, which could be investigated using proteomic approaches.
The table below outlines potential, though currently hypothetical, applications of this compound in proteomics, based on the functionalities of related compounds.
| Potential Application Area | Rationale Based on Related Research | Relevant Analytical Techniques |
| Chemical Probe Development | Small molecules are used to identify protein targets and off-targets. The trifluoromethyl group could act as a reporter. nih.gov | Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov |
| Metabolic Pathway Studies | Urea is a key metabolite. Phenylurea compounds can interact with biological systems, and proteomics can identify the proteins involved. mdpi.com | Quantitative Proteomics, Nano-UPLC-MS/MS. mdpi.com |
| Fragment-Based Screening | The compound could be used in screening for binding to protein targets of interest. | X-ray Crystallography, Nuclear Magnetic Resonance (NMR), Mass Spectrometry. |
It is important to underscore that while the chemical properties of this compound make it an interesting candidate for these applications, specific research is required to validate these potential uses.
Advanced Research Perspectives and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability
The traditional synthesis of phenylureas has often relied on hazardous reagents such as phosgene (B1210022) and isocyanates. nih.gov Modern chemistry, however, is increasingly focused on developing greener, safer, and more sustainable synthetic routes. nih.gov For 1-Propyl-3-[3-(trifluoromethyl)phenyl]urea, future research should prioritize the replacement of these dangerous precursors.
Advanced methodologies could include:
Catalytic Carbonylation: Utilizing carbon monoxide (CO) or carbon dioxide (CO2) as C1 sources in catalytic processes can produce ureas with high atom economy while avoiding the generation of large quantities of salt by-products. nih.gov
Phosgene Substitutes: The use of safer, solid phosgene substitutes like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can mitigate handling risks, though the ultimate goal remains the avoidance of phosgene-derived chemistry altogether. nih.gov
One-Pot Procedures: Developing efficient one-pot syntheses, for example, reacting an amine with a phosphinimine in the presence of CO2, could streamline the production of urea (B33335) derivatives and reduce waste. researchgate.net
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research, offering powerful tools for catalyst development, process optimization, and the design of novel molecules. nih.govresearchgate.net For this compound, these computational techniques present a significant opportunity to accelerate discovery.
Key applications include:
De Novo Design: ML models can be trained on existing libraries of urea derivatives and their biological activities to design new analogs of this compound with potentially enhanced or entirely novel properties. drugbank.com
Synthesis Optimization: AI workflows can analyze vast parameter spaces in synthetic chemistry to predict optimal reaction conditions, catalysts, and solvents, leading to higher yields and reduced resource consumption. researchgate.netnih.gov This is particularly relevant for scaling up sustainable synthesis methods.
Predictive Modeling: By building models from experimental data, AI can predict complex properties, such as the performance of a solvent system for purification or the efficacy of a catalyst, thereby reducing the need for extensive trial-and-error experimentation. drugbank.com For instance, an Artificial Neural Network (ANN) can be trained to predict process outcomes with high accuracy based on input parameters. ubaya.ac.id
The integration of AI and ML promises a more rational and efficient approach to exploring the chemical space around this compound.
Identification and Characterization of New Biological Targets (non-clinical focus)
While phenylurea compounds are well-known in agrochemical contexts for their ability to inhibit photosynthesis, research into structurally related molecules has revealed a much broader range of biological activities, suggesting that this compound may interact with various other targets. researchgate.net Investigations into phenylurea derivatives have identified activities against targets relevant to oncology and immunology, including:
Tubulin nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov
Receptor Tyrosine Kinases (e.g., EGFR, HER2) ubaya.ac.idnih.gov
Checkpoint kinase 1 (CHK1) researchgate.net
Identifying the specific molecular targets of this compound beyond its established herbicidal mechanism is a critical area for future research. Modern chemoproteomic techniques offer a powerful, unbiased approach to achieve this. nih.gov Methods like Thermal Proteome Profiling (TPP) or Drug Affinity Responsive Target Stability (DARTS) allow for the proteome-wide identification of protein-ligand interactions directly in a biological system. nih.gov Such studies could uncover novel mechanisms of action and open up entirely new research applications for the compound. nih.govnih.gov
Elucidation of Structure-Activity Relationships for Targeted Research Applications
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing compounds for specific applications. For this compound, a systematic exploration of its SAR is a key avenue for future research.
Key structural components for investigation include:
The N-Propyl Group: The length and branching of the alkyl chain can significantly impact lipophilicity and binding affinity. nih.gov
The Phenyl Ring Substituent: The trifluoromethyl group is a strong electron-withdrawing group that impacts the electronic properties and metabolic stability of the molecule. nih.gov Its position on the ring is also critical. nih.gov
The Urea Moiety: The urea linker is crucial for binding to many targets, and its NH groups often act as hydrogen bond donors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build computational models that correlate structural features with activity. nih.govresearchgate.net These models, combined with molecular docking simulations against potential targets, can guide the rational design of new derivatives with improved potency, selectivity, or novel functions. nih.govresearchgate.net For example, SAR studies on related compounds have shown that 3-substituted ureas can display greater selectivity than 4-substituted versions against certain targets. nih.gov
Investigation of Environmental Interactions in Agrochemical Contexts
Given its structural similarity to known phenylurea herbicides, understanding the environmental interactions of this compound is essential for any potential agrochemical application. Research should focus on its behavior in soil and its interaction with microbial communities, excluding safety-focused ecotoxicity profiling.
Key areas for investigation include:
Microbial Degradation: Phenylurea herbicides can be degraded by soil microbes, often starting with N-demethylation. researchgate.net Studies have shown that long-term application of these herbicides can alter the structure and metabolic potential of soil microbial communities. nih.gov Research is needed to identify the specific bacterial or fungal strains capable of metabolizing this compound and to elucidate its degradation pathway.
Sorption and Leaching: The mobility of phenylureas in soil is influenced by their sorption to soil particles. nih.govresearchgate.net Biochar, a charcoal-like soil amendment, has been shown to significantly increase the sorption of phenylurea herbicides like diuron (B1670789) and linuron, which could reduce their transport into groundwater. nih.govresearchgate.net Investigating the sorption coefficient (KF) of this compound in different soil types and with various amendments would be crucial.
Metabolite Formation: The degradation of phenylureas in the environment leads to the formation of various metabolites. Identifying these breakdown products is necessary to understand the complete environmental fate of the parent compound.
Table of Phenylurea Sorption Data in Yolo Silt Loam Soil
| Compound | Freundlich Constant (KF) (mg/kg) | Source |
|---|---|---|
| Monuron | 1.53 | nih.gov |
| Diuron | 4.54 | nih.gov |
| Linuron | 6.94 | nih.gov |
This table illustrates how sorption varies even among structurally similar phenylureas, highlighting the need for specific data on this compound.
Q & A
Q. What are the recommended synthetic routes for 1-propyl-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of 3-(trifluoromethyl)phenyl isocyanate via phosgenation of 3-(trifluoromethyl)aniline.
- Step 2 : Reaction with propylamine under anhydrous conditions (e.g., in dichloromethane or THF) to form the urea linkage.
- Optimization : Control temperature (0–5°C for exothermic reactions) and use stoichiometric excess of propylamine (1.2–1.5 eq) to maximize yield. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) shows signals for the propyl chain (δ 0.9–1.6 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹⁹F NMR (CDCl₃) detects the CF₃ group at δ -60 to -65 ppm.
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z 289.1 .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with sorafenib as a positive control.
- Solubility : Use HPLC to measure logP (predicted ~3.2) and aqueous solubility (<0.1 mg/mL), informing formulation strategies .
Advanced Research Questions
Q. How can molecular docking (AutoDock Vina) predict binding modes to biological targets?
- Protocol : Prepare the ligand (AM1-BCC charges) and receptor (e.g., EGFR PDB:1M17). Set grid box dimensions (20 ų) centered on the active site.
- Scoring : Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity). Validate with MD simulations (NAMD/GROMACS) to assess stability of urea-protein hydrogen bonds .
- Case Study : Docking results for analogous 3-(trifluoromethyl)phenyl ureas show interactions with kinase hinge regions (e.g., NH of urea with Cys773 in EGFR) .
Q. How to resolve contradictory data in SAR studies for trifluoromethylphenyl ureas?
- Example : Inconsistent IC₅₀ values (e.g., 0.5 μM vs. 5 μM for similar derivatives) may arise from assay variability or substituent positioning.
- Solutions :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
- Perform crystallography (e.g., PDB deposition) to validate binding poses.
- Optimize substituents: 3-CF₃ enhances potency over 4-CF₃ due to steric and electronic effects .
Q. What strategies improve metabolic stability in vivo?
- Modifications : Replace propyl with cyclopropyl (reduces CYP450 oxidation) or introduce electron-withdrawing groups (e.g., F, Cl) on the phenyl ring.
- In Silico Tools : Use SwissADME to predict CYP3A4/2D6 liabilities.
- Case Study : 1-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivatives showed 2x longer half-life in rodent models compared to non-halogenated analogs .
Q. How to design stability studies under physiological conditions?
- Buffer Systems : Test degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
- Analytical Methods : UPLC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed urea to aniline).
- Key Findings : Urea derivatives degrade <10% in 24 hrs at 37°C (pH 7.4) but hydrolyze rapidly in acidic conditions (t₁/₂ ~2 hrs) .
Methodological Recommendations
- Contradiction Analysis : Use consensus docking scores (AutoDock Vina + Glide) and experimental validation to resolve SAR ambiguities.
- Synthetic Scalability : Replace batch reactors with flow chemistry for safer handling of isocyanates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
